(2-Hydroxyethyl)(trimethyl)arsanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)(trimethyl)arsanium iodide is an organoarsenic compound with the molecular formula C5H14AsIOThis compound is characterized by the presence of an arsonium ion, where the central nitrogen atom in choline is replaced by arsenic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(trimethyl)arsanium iodide typically involves the reaction of trimethylarsine with ethylene oxide, followed by the addition of hydroiodic acid. The reaction conditions usually require a controlled environment to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)(trimethyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert it back to its elemental arsenic form.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.
Major Products Formed
Oxidation: Arsenate derivatives.
Reduction: Elemental arsenic or arsenic hydrides.
Substitution: Various arsonium halides depending on the substituent used.
Scientific Research Applications
(2-Hydroxyethyl)(trimethyl)arsanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its role as a marine metabolite and its presence in human urine as a xenobiotic.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)(trimethyl)arsanium iodide involves its interaction with biological molecules. The arsonium ion can mimic the behavior of choline, interacting with choline receptors and enzymes. This interaction can disrupt normal cellular processes, leading to toxic effects .
Comparison with Similar Compounds
Similar Compounds
Arsenocholine: Similar structure but without the iodide ion.
Trimethylarsine oxide: Contains an oxygen atom instead of the hydroxyethyl group.
Tetramethylarsonium iodide: Contains an additional methyl group instead of the hydroxyethyl group.
Uniqueness
(2-Hydroxyethyl)(trimethyl)arsanium iodide is unique due to its specific combination of the hydroxyethyl group and the arsonium ion, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
86947-37-7 |
---|---|
Molecular Formula |
C5H14AsIO |
Molecular Weight |
291.99 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)arsanium;iodide |
InChI |
InChI=1S/C5H14AsO.HI/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BLPMIRTZBTYDOX-UHFFFAOYSA-M |
Canonical SMILES |
C[As+](C)(C)CCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.